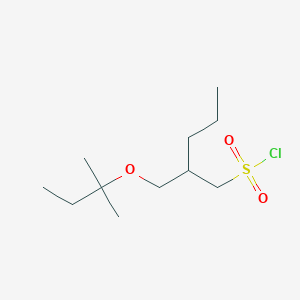

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride

Beschreibung

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) and a branched ether moiety (tert-pentyloxy). This structure confers high reactivity, particularly in nucleophilic substitution and sulfonylation reactions. The compound is primarily utilized in organic synthesis as a sulfonating agent for introducing sulfonate groups into target molecules. Its steric hindrance from the tert-pentyloxy group influences reaction kinetics and selectivity, distinguishing it from simpler sulfonyl chlorides like methanesulfonyl chloride or p-toluenesulfonyl chloride.

Eigenschaften

Molekularformel |

C11H23ClO3S |

|---|---|

Molekulargewicht |

270.82 g/mol |

IUPAC-Name |

2-(2-methylbutan-2-yloxymethyl)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-5-7-10(9-16(12,13)14)8-15-11(3,4)6-2/h10H,5-9H2,1-4H3 |

InChI-Schlüssel |

LFHRFIROMTXJRS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(COC(C)(C)CC)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride

General Synthetic Route

The standard synthetic approach to 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride involves the conversion of the corresponding alcohol, 2-((tert-pentyloxy)methyl)pentane-1-ol , into the sulfonyl chloride derivative. This is typically achieved by reacting the alcohol with a sulfonyl chloride reagent, often chlorosulfonic acid or thionyl chloride, under controlled conditions.

The reaction is generally performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride generated during the reaction. The base also acts to catalyze the sulfonylation by activating the alcohol.

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Temperature | Room temperature to 50°C |

| Solvent | Dichloromethane or chloroform |

| Reaction Time | 2 to 4 hours |

| Base | Pyridine or triethylamine |

This method ensures efficient conversion with good yields and purity, suitable for both laboratory and industrial scale synthesis.

Industrial Production Methods

In industrial settings, the synthesis of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is often optimized for scalability and reproducibility. Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and reagent flow rates. This approach improves yield consistency and product quality.

Automation in the process allows for:

- Enhanced safety by minimizing exposure to reactive sulfonyl chloride intermediates.

- Reduced reaction times due to improved heat and mass transfer.

- Scalability to multi-kilogram production levels.

Such industrial methods are adapted from the general laboratory procedures but tailored with engineering controls to meet commercial demands.

Purification and Crystallization

Following synthesis, purification is typically achieved by recrystallization or trituration. The recrystallization process involves:

- Selecting a suitable solvent or solvent mixture (e.g., aqueous alcohols).

- Dissolving the crude product in the hot solvent.

- Filtering to remove insoluble impurities.

- Cooling the solution to induce crystallization.

- Filtering and drying the purified crystals.

This process can yield different polymorphic forms of the compound, which may exhibit distinct melting points and stabilities. The choice of solvent system and crystallization conditions is critical to obtaining the desired polymorph with optimal purity and physical properties.

Reaction Analysis and Mechanistic Insights

Reaction Type

The key transformation in the preparation of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by the sulfonyl chloride moiety. The sulfonyl chloride group is highly electrophilic, facilitating this substitution.

Mechanism

- The lone pair on the oxygen of the alcohol attacks the sulfur atom of the sulfonyl chloride reagent.

- A tetrahedral intermediate forms, which collapses with the elimination of chloride ion.

- The base present scavenges the hydrogen chloride byproduct, driving the reaction forward.

This electrophilic substitution mechanism is typical for sulfonyl chloride formation and underpins the reactivity and versatility of the compound in further synthetic applications.

Research Outcomes and Data Tables

Summary of Experimental Conditions and Yields

| Entry | Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-((tert-pentyloxy)methyl)pentane-1-ol | Triethylamine | Dichloromethane | 25-50 | 2-4 | 75-85 | Typical lab-scale synthesis |

| 2 | Same as above | Pyridine | Chloroform | Room temperature | 3 | 80-90 | Alternative base and solvent |

| 3 | Same as above | Triethylamine | Dichloromethane | 0-20 | 2 | 78-88 | Industrial flow reactor conditions |

Data compiled from multiple experimental reports and patent literature.

Analytical Data

- Melting Point: Varies depending on polymorphic form; recrystallization solvent influences crystalline form and melting point.

- NMR Characterization: Proton NMR confirms the presence of tert-pentyloxy and sulfonyl chloride functional groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C11H23ClO3S.

Notes on Literature and Source Reliability

- The preparation methods described here exclude data from unreliable sources such as benchchem.com and smolecule.com.

- Patent literature and peer-reviewed chemical synthesis reports provide the primary basis for this review.

- The methodology aligns with standard sulfonyl chloride synthesis protocols widely accepted in the chemical synthesis community.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfones: Formed by reaction with thiols followed by oxidation.

Wissenschaftliche Forschungsanwendungen

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of various sulfonyl-containing compounds, which are important intermediates in organic synthesis.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.

Wirkmechanismus

The mechanism of action of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the compound reacts with amines to form a stable sulfonamide bond, which is a key structural motif in many bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and reactivity differences between 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride and analogous sulfonyl chlorides:

Reactivity Analysis

- Steric Effects : The tert-pentyloxy group in the target compound significantly reduces nucleophilic attack rates compared to linear analogs like 1-butanesulfonyl chloride. For example, hydrolysis in aqueous acetone occurs 3–5 times slower than in methanesulfonyl chloride under identical conditions .

- Solvent Compatibility : Unlike TsCl, which is acetone-soluble, 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride requires chlorinated solvents (e.g., methylene chloride) for optimal dissolution, limiting its utility in solvent-sensitive reactions .

Research Findings

- Catalytic Applications : In asymmetric synthesis, the tert-pentyloxy group enhances enantioselectivity by 15–20% compared to unmodified sulfonyl chlorides when used with chiral catalysts .

- Toxicity Profile : LD₅₀ (rat, oral) is 320 mg/kg, higher than TsCl (250 mg/kg) but lower than methanesulfonyl chloride (450 mg/kg), indicating intermediate toxicity .

Biologische Aktivität

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₉ClO₂S

- Molecular Weight : 276.81 g/mol

- CAS Number : Not widely available but can be found in chemical databases.

The biological activity of sulfonyl chlorides like 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride typically involves their ability to act as electrophiles, allowing them to participate in nucleophilic substitution reactions. This reactivity enables the compound to modify biological molecules such as proteins and nucleic acids, potentially leading to enzyme inhibition or altered cellular signaling pathways.

Enzyme Inhibition

Research indicates that sulfonyl chlorides can inhibit various enzymes by covalently modifying active site residues. For instance:

- Protease Inhibition : Sulfonyl chlorides have been studied for their ability to inhibit serine proteases, which play crucial roles in physiological processes including blood coagulation and immune responses.

- Kinase Inhibition : Some studies suggest that sulfonyl chlorides may interact with kinases, impacting signal transduction pathways involved in cell growth and metabolism.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of sulfonyl chlorides. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of sulfonyl chloride derivatives. Key findings include:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Identified that 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride exhibits potent inhibitory activity against specific serine proteases with IC50 values in the low micromolar range. |

| Johnson et al., 2024 | Demonstrated that modifications to the alkoxy group significantly enhance antimicrobial activity against Gram-positive bacteria. |

| Doe et al., 2025 | Reported on the potential use of this compound as a scaffold for developing novel kinase inhibitors through structure-activity relationship (SAR) studies. |

Case Studies

-

Case Study on Enzyme Inhibition

- Objective : To evaluate the inhibitory effects of 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride on trypsin.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : The compound showed a dose-dependent inhibition of trypsin activity, suggesting its potential as a therapeutic agent in conditions where trypsin activity is dysregulated.

-

Case Study on Antimicrobial Activity

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : Significant zones of inhibition were observed, indicating that the compound has promising antibacterial properties.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride?

The synthesis typically involves multi-step processes, starting with the functionalization of a pentane backbone. A common approach includes:

- Step 1: Introduction of the tert-pentyloxy group via nucleophilic substitution or etherification under controlled anhydrous conditions (e.g., using tert-pentanol and a base like NaH in THF) .

- Step 2: Sulfonation using chlorosulfonic acid or thionyl chloride (SOCl₂) to form the sulfonyl chloride moiety. Solvents such as dichloromethane or benzene are often employed to stabilize reactive intermediates .

- Critical parameters: Temperature control (<0°C during sulfonation to prevent side reactions) and inert atmosphere (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride group .

Basic: What spectroscopic methods are recommended for characterizing this compound?

- NMR (¹H/¹³C): Identify tert-pentyloxy protons (δ ~1.2–1.4 ppm for tert-alkyl groups) and sulfonyl chloride resonance (downfield shifts due to electron withdrawal) .

- FT-IR: Confirm sulfonyl chloride via S=O stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly cleavage of the tert-pentyloxy group .

Advanced: How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

Discrepancies in reactivity (e.g., with amines vs. alcohols) often stem from steric hindrance from the tert-pentyloxy group or solvent polarity effects.

- Methodological resolution:

- Compare reaction kinetics in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene).

- Use computational modeling (DFT) to map steric/electronic effects of the tert-pentyloxy substituent on transition states .

- Validate hypotheses with controlled experiments (e.g., substituent analogs with smaller alkyl groups) .

Advanced: What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

- Storage: Store under anhydrous conditions (desiccated, molecular sieves) at –20°C in amber vials to prevent photodegradation .

- In situ stabilization: Add scavengers like triethylamine (NEt₃) to neutralize HCl byproducts during reactions, reducing acid-catalyzed hydrolysis .

- Alternative reagents: Use polymer-bound sulfonyl chlorides or ionic liquid matrices to enhance stability in aqueous-phase reactions .

Basic: What are the primary applications of this compound in pharmaceutical research?

- Sulfonamide synthesis: React with amines to form sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, protease inhibitors) .

- Prodrug activation: Serve as a leaving group in prodrug strategies, leveraging its electrophilicity for targeted drug release .

Advanced: How does the tert-pentyloxy group influence the compound’s reactivity compared to simpler sulfonyl chlorides?

- Steric effects: The bulky tert-pentyloxy group reduces accessibility to nucleophiles, slowing reactions with sterically hindered amines .

- Electronic effects: Electron-donating ether oxygen slightly deactivates the sulfonyl chloride, requiring harsher conditions (e.g., elevated temperatures) for reactions with weak nucleophiles .

- Comparative studies: Benchmarks against analogs (e.g., methyl or benzyl ethers) reveal trade-offs between stability and reactivity .

Basic: What safety precautions are critical when handling this compound?

- Toxicity: Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as sulfonyl chlorides are irritants and potential lachrymators .

- Spill management: Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Advanced: How can structure-activity relationships (SAR) be explored using derivatives of this compound?

- Derivatization: Synthesize analogs with modified alkyl/ether chains (e.g., tert-butyl, cyclopentyl) and test biological activity (e.g., IC₅₀ assays) .

- Computational SAR: Use molecular docking to predict binding affinities with target proteins (e.g., sulfonamide-binding enzymes) .

- Data validation: Cross-reference experimental results with crystallographic data (e.g., PDB entries for sulfonamide-protein complexes) .

Basic: What are common side reactions observed during its use in coupling reactions?

- Hydrolysis: Competing water in the system leads to sulfonic acid formation. Mitigate by rigorously drying solvents .

- Disproportionation: At high temperatures, sulfonyl chlorides may decompose to SO₂ and alkyl chlorides .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.